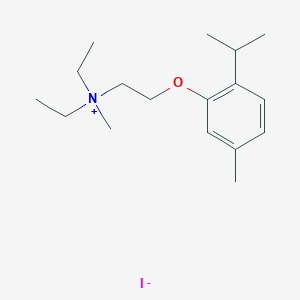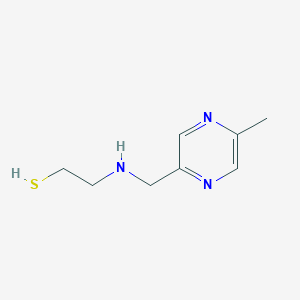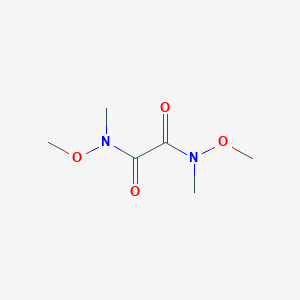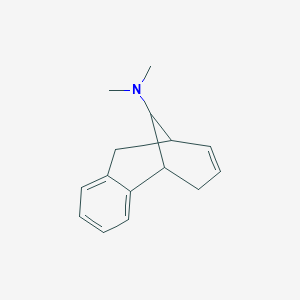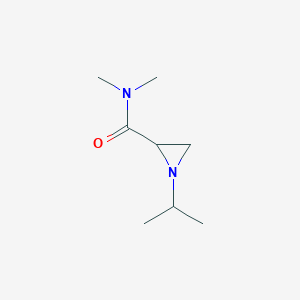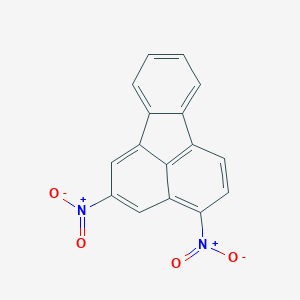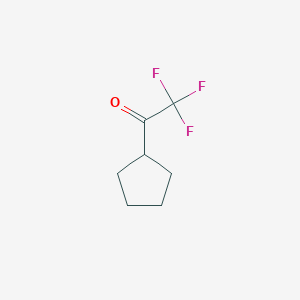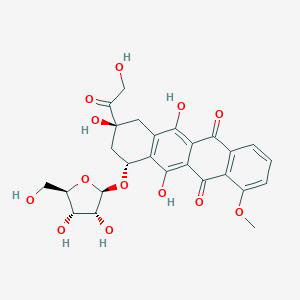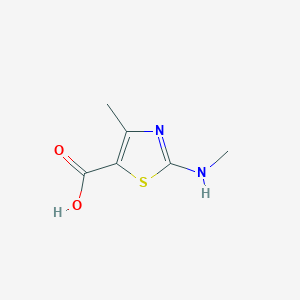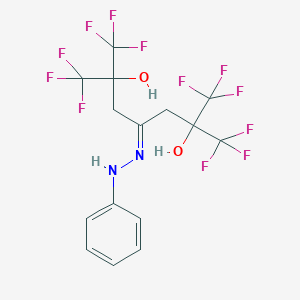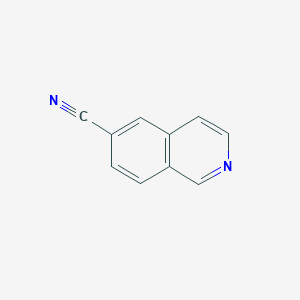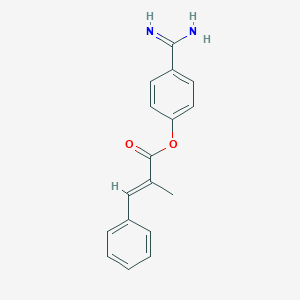
4-Amidinophenyl 2-methylcinnamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amidinophenyl 2-methylcinnamate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to possess various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 4-Amidinophenyl 2-methylcinnamate is not fully understood. However, it has been suggested that it acts by inhibiting the activity of various enzymes such as matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2). It has also been found to inhibit the expression of various pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Effets Biochimiques Et Physiologiques
4-Amidinophenyl 2-methylcinnamate has been found to possess various biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells and to induce apoptosis in cancer cells. It has also been found to reduce inflammation and oxidative stress in various animal models. Additionally, it has been investigated for its potential use in treating neurodegenerative diseases due to its ability to protect neurons from oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Amidinophenyl 2-methylcinnamate in lab experiments is its ability to inhibit the activity of various enzymes and cytokines involved in inflammation and cancer progression. Another advantage is its potential use in treating neurodegenerative diseases. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 4-Amidinophenyl 2-methylcinnamate. One direction is to investigate its potential use in combination with other drugs or therapies for the treatment of cancer and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to better understand its therapeutic potential. Additionally, further research is needed to optimize the synthesis method and improve the solubility and bioavailability of this compound.
Méthodes De Synthèse
The synthesis of 4-Amidinophenyl 2-methylcinnamate involves the reaction between 4-Aminobenzamidine and 2-Methylcinnamic acid in the presence of a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions. The resulting product is purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
4-Amidinophenyl 2-methylcinnamate has been studied extensively for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
103499-68-9 |
|---|---|
Nom du produit |
4-Amidinophenyl 2-methylcinnamate |
Formule moléculaire |
C17H16N2O2 |
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
(4-carbamimidoylphenyl) (E)-2-methyl-3-phenylprop-2-enoate |
InChI |
InChI=1S/C17H16N2O2/c1-12(11-13-5-3-2-4-6-13)17(20)21-15-9-7-14(8-10-15)16(18)19/h2-11H,1H3,(H3,18,19)/b12-11+ |
Clé InChI |
PSSASEIFCXYKEU-UHFFFAOYSA-N |
SMILES isomérique |
C/C(=C\C1=CC=CC=C1)/C(=O)OC2=CC=C(C=C2)C(=N)N |
SMILES |
CC(=CC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)C(=N)N |
SMILES canonique |
CC(=CC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)C(=N)N |
Synonymes |
4-amidinophenyl 2-methylcinnamate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



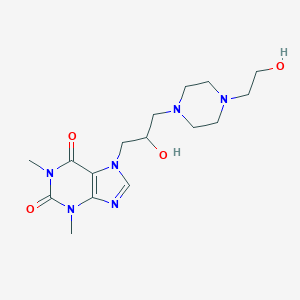
![[(5E,8E,13E)-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 2-methylbutanoate](/img/structure/B34616.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine](/img/structure/B34618.png)
